molecular formula C7H10OS B2995055 (5-Ethylthiophen-2-YL)methanol CAS No. 159058-69-2

(5-Ethylthiophen-2-YL)methanol

Cat. No.: B2995055
CAS No.: 159058-69-2
M. Wt: 142.22
InChI Key: RJVLYDXHJFYJNL-UHFFFAOYSA-N
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Description

(5-Ethylthiophen-2-YL)methanol is a thiophene derivative with an ethyl group (-CH₂CH₃) at the 5-position of the thiophene ring and a hydroxymethyl (-CH₂OH) group at the 2-position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethyl substituent, which enhances solubility in organic solvents. The compound is hypothesized to serve as a pharmaceutical intermediate, given the industrial emphasis on structurally similar ethyl-substituted thiophene derivatives, such as 6-ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, which is explicitly noted for use in medicinal chemistry .

Properties

IUPAC Name

(5-ethylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-6-3-4-7(5-8)9-6/h3-4,8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLYDXHJFYJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethylthiophen-2-YL)methanol typically involves the functionalization of thiophene derivatives.

Industrial Production Methods: the synthesis generally follows standard organic synthesis protocols involving thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: (5-Ethylthiophen-2-YL)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-Ethylthiophen-2-YL)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various thiophene-based compounds .

Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in biological and medicinal applications. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other materials .

Mechanism of Action

The mechanism of action of (5-Ethylthiophen-2-YL)methanol is not well-documented. thiophene derivatives generally exert their effects through interactions with various molecular targets and pathways. These interactions can include binding to enzymes, receptors, and other biomolecules, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thiophene ring significantly influence molecular properties. A comparative analysis of key derivatives is summarized below:

Compound Name Substituents (Thiophene Ring) Molecular Weight (g/mol) Key Properties/Applications References
(5-Ethylthiophen-2-YL)methanol -C₂H₅ (C5), -CH₂OH (C2) ~156.24* High lipophilicity; pharma intermediate
(5-Methyl-2-thienyl)(1-naphthyl)methanol -CH₃ (C5), -C₁₀H₇ (naphthyl) 244.34 Enhanced aromaticity; unknown applications
1-(5-Iodo-thiophen-2-yl)-ethanol -I (C5), -CH₂CH₂OH 462.06 Heavy atom effect; halogenated intermediate
(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline -NO₂ (C5), -CH=N- ~289.30* Electron-withdrawing group; crystallography studies
4-(Thiophen-2-yl)benzyl alcohol -C₆H₄-CH₂OH ~190.26* Aromatic conjugation; synthetic building block

*Calculated based on molecular formulas where explicit data were unavailable.

  • Electronic Effects: The ethyl group in this compound is electron-donating, activating the thiophene ring toward electrophilic substitution at the 4-position. In contrast, nitro () and iodo () substituents are electron-withdrawing, deactivating the ring and directing reactivity to meta positions .
  • Lipophilicity : Ethyl and naphthyl groups () enhance lipid solubility compared to polar nitro or hydroxyl groups, making them more suitable for drug design .
  • Crystallography : Derivatives like (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline exhibit well-defined crystal structures due to planar aromatic systems, aiding in X-ray diffraction studies .

Biological Activity

(5-Ethylthiophen-2-YL)methanol is a compound of increasing interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, synthesizing data from various studies and research findings.

This compound is characterized by the presence of a thiophene ring substituted at the 5-position with an ethyl group and a hydroxymethyl group at the 2-position. Its chemical structure can be represented as follows:

C9H10S\text{C}_9\text{H}_{10}\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various pathogens, demonstrating significant inhibitory effects.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 mg/mL
Escherichia coli0.25 mg/mL
Candida albicans0.5 mg/mL

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

Research into the anticancer properties of this compound has yielded promising results. The compound was found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and inflammation.
  • Receptor Interaction : It may interact with specific receptors on cell membranes, altering cellular responses.
  • Oxidative Stress Modulation : By influencing oxidative stress pathways, it may reduce damage caused by reactive oxygen species.

Case Studies

  • Study on Antimicrobial Effectiveness : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a significant reduction in bacterial viability, supporting its potential as an antibacterial agent .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced swelling and pain scores compared to control groups, indicating its therapeutic potential in inflammatory conditions .
  • Cancer Cell Line Study : An investigation into the effects of this compound on human cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

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